molecular formula C18H19FN6O2S B5584949 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5584949
M. Wt: 402.4 g/mol
InChI Key: ZYZAMDVEYYRTBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of starting materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone or similar precursors. These compounds are used to synthesize novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties. These syntheses are noted for their efficiency and potential in generating compounds with significant antimicrobial activity (Ammar et al., 2004).

Molecular Structure Analysis

Studies on related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, have provided insights into the molecular structures of these compounds. X-ray analysis has been utilized to determine crystal and molecular structures, revealing details like dihedral angles and ring conformations (Özbey et al., 1998).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, forming new structures with different biological activities. For instance, the reaction of pyrazolo[3,4-d]pyrimidines with primary and secondary amines forms amides with significant chemical properties, as explored in the synthesis of fluorocontaining derivatives (Eleev et al., 2015).

properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-14-6-7-25(22-14)18-12-17(20-13-21-18)23-8-10-24(11-9-23)28(26,27)16-4-2-15(19)3-5-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZAMDVEYYRTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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